ETHYL 2-{1,3-DIOXO-2-[(4-PROPYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDEN-2-YL}ACETATE
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Overview
Description
ETHYL 2-{1,3-DIOXO-2-[(4-PROPYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDEN-2-YL}ACETATE is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications . The structure of this compound includes an ethyl acetate group attached to a dihydro-1H-inden-2-yl moiety, which is further substituted with a 4-propylphenylmethyl group.
Preparation Methods
The synthesis of ETHYL 2-{1,3-DIOXO-2-[(4-PROPYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDEN-2-YL}ACETATE typically involves a multi-step process. One common method includes the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives Industrial production methods often utilize high-yield reactions and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
ETHYL 2-{1,3-DIOXO-2-[(4-PROPYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDEN-2-YL}ACETATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-{1,3-DIOXO-2-[(4-PROPYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDEN-2-YL}ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-{1,3-DIOXO-2-[(4-PROPYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDEN-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
Comparison with Similar Compounds
ETHYL 2-{1,3-DIOXO-2-[(4-PROPYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDEN-2-YL}ACETATE can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimides: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[1,3-dioxo-2-[(4-propylphenyl)methyl]inden-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-3-7-16-10-12-17(13-11-16)14-23(15-20(24)27-4-2)21(25)18-8-5-6-9-19(18)22(23)26/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISQSHKTDDOTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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